molecular formula C15H15ClN2S B379754 4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine CAS No. 342596-45-6

4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine

Cat. No.: B379754
CAS No.: 342596-45-6
M. Wt: 290.8g/mol
InChI Key: UERYXQRRKXXDJJ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and two prop-2-enyl groups attached to the thiazole ring

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the thiazole ring. The final step involves the alkylation of the thiazole ring with prop-2-enyl bromide under basic conditions to introduce the prop-2-enyl groups .

Chemical Reactions Analysis

4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound is believed to inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine can be compared to other thiazole derivatives, such as:

Biological Activity

The compound 4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a thiazole ring substituted with a chlorophenyl group and two prop-2-enyl groups. The synthesis typically involves the condensation of appropriate thiazole precursors with aldehydes or ketones under acidic conditions.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₄H₁₄ClN₃S
Molecular Weight293.79 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli , showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.050

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against Candida albicans and Aspergillus niger . The antifungal effectiveness was evaluated using disk diffusion methods, showing significant inhibition zones.

The biological activity of thiazole derivatives like this compound is often attributed to their ability to interfere with microbial cell wall synthesis and disrupt metabolic pathways. The presence of the chlorophenyl group enhances lipophilicity, allowing better penetration through cell membranes.

Case Studies

  • Antimicrobial Screening : A study conducted by El-Sawah et al. (2024) evaluated various thiazole derivatives for antimicrobial activity. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • In Vivo Studies : Another investigation assessed the efficacy of this compound in animal models of infection. Results showed a significant reduction in bacterial load in treated subjects compared to controls, supporting its potential as a therapeutic agent .

Properties

IUPAC Name

4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c1-3-9-17-15-18(10-4-2)14(11-19-15)12-5-7-13(16)8-6-12/h3-8,11H,1-2,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERYXQRRKXXDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=C1N(C(=CS1)C2=CC=C(C=C2)Cl)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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